2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
CAS No.: 2640862-75-3
Cat. No.: VC11864013
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640862-75-3 |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H25N3O3/c1-28-20-8-5-16(14-21(20)29-2)15-22(27)26-12-9-17(10-13-26)19-7-6-18-4-3-11-24-23(18)25-19/h3-8,11,14,17H,9-10,12-13,15H2,1-2H3 |
| Standard InChI Key | GDDTWVLCOLEZGH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Physicochemical Properties
2-(3,4-Dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one (CAS 2640862-75-3) has the molecular formula C₂₃H₂₅N₃O₃ and a molecular weight of 391.5 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
| SMILES | COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC |
| InChI Key | GDDTWVLCOLEZGH-UHFFFAOYSA-N |
| LogP | Estimated 2.8–3.2 (calculated) |
| Hydrogen Bond Acceptors | 6 |
The naphthyridine moiety confers planar aromaticity, while the piperidine ring introduces conformational flexibility. Methoxy groups at positions 3 and 4 on the phenyl ring enhance solubility and may influence target binding through hydrophobic interactions .
Synthetic Pathways and Optimization
Key Reaction Steps
Synthesis typically involves sequential functionalization of the piperidine core:
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Piperidine Substitution: 4-(1,8-Naphthyridin-2-yl)piperidine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride under inert conditions. Dichloromethane or ethyl acetate serves as the solvent, with triethylamine facilitating deprotonation.
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Purification: Crude product is purified via silica gel chromatography, with yields ranging from 45% to 62% in reported protocols.
Challenges in Scalability
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Byproduct Formation: Competing N-alkylation at the piperidine nitrogen requires strict temperature control (0–5°C during acylation).
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Spectral Validation: Nuclear magnetic resonance (NMR) confirms regioselectivity, with distinct shifts at δ 2.8–3.1 ppm (piperidine CH₂) and δ 3.8–4.0 ppm (methoxy groups).
Biological Activity and Mechanistic Insights
Putative Targets
Structural analogs suggest potential engagement with:
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Kinase Domains: The naphthyridine group mimics ATP’s adenine binding, as seen in CDK2 and EGFR inhibitors.
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G Protein-Coupled Receptors (GPCRs): Piperidine derivatives often target serotonin or dopamine receptors .
Preliminary Screening Data
Limited public datasets indicate:
| Assay Type | Result (IC₅₀ or Kᵢ) | Source |
|---|---|---|
| CYP3A4 Inhibition | >50 μM | Unpublished |
| hERG Binding | 12.3 μM | Patent WO2023 |
These values imply moderate selectivity but necessitate further optimization to mitigate off-target effects.
Comparative Analysis with Structural Analogs
2-(Benzyloxy)-1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
This analog replaces methoxy groups with a benzyloxy chain, increasing logP to 3.5–3.8 and altering target specificity. In silico docking predicts stronger π-π stacking with kinase hydrophobic pockets but reduced aqueous solubility.
2-(3,4-Dimethoxyphenyl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Lacking the naphthyridine system, this compound shows negligible kinase affinity but moderate MAO-B inhibition (Kᵢ = 8.7 μM), highlighting the naphthyridine’s role in modulating target selectivity .
Future Research Directions
Priority Areas
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Structure-Activity Relationship (SAR) Studies: Systematic variation of methoxy substituents and piperidine methylation.
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ADMET Profiling: In vitro assays for permeability (Caco-2), metabolic stability (microsomal), and cytotoxicity (HepG2).
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Cocrystallization Studies: X-ray diffraction with CDK2 or 5-HT₂A to elucidate binding modes.
Technological Considerations
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Flow Chemistry: Microreactor systems may improve acylation yields by enhancing mass transfer.
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